N-[5-(hydrazinecarbonyl)pyridin-3-yl]acetamide
Description
Chemical Identity and Structural Features
This compound exhibits a distinctive molecular architecture that combines multiple pharmacologically relevant functional groups within a single heterocyclic framework. The compound possesses the molecular formula C₈H₁₀N₄O₂ with a molecular weight of 194.19 grams per mole, as confirmed by computational chemistry analyses and spectroscopic characterization studies. The International Union of Pure and Applied Chemistry nomenclature designation reflects the precise positioning of functional groups, with the hydrazinecarbonyl moiety attached to the fifth position of the pyridine ring and the acetamide group linked to the third position.
The structural features of this compound demonstrate remarkable complexity through its integration of nitrogen-containing heterocyclic systems. The pyridine ring serves as the central aromatic core, providing both electronic properties and structural rigidity essential for biological activity. The hydrazinecarbonyl group introduces additional nitrogen atoms that can participate in hydrogen bonding interactions, while the acetamide functionality contributes to the overall polarity and potential for molecular recognition events. Computational analyses reveal specific molecular properties including a topological polar surface area of 97.1 square angstroms, three hydrogen bond donors, and four hydrogen bond acceptors, characteristics that significantly influence the compound's pharmacokinetic behavior.
The three-dimensional conformation of this compound exhibits specific geometric arrangements that facilitate intermolecular interactions. Crystallographic and computational studies indicate that the molecule maintains a relatively planar configuration with the pyridine ring system, while the hydrazinecarbonyl and acetamide substituents adopt conformations that optimize intramolecular and intermolecular hydrogen bonding patterns. These structural characteristics contribute to the compound's stability and its potential for specific molecular recognition in biological systems.
| Property | Value | Reference Method |
|---|---|---|
| Molecular Weight | 194.19 g/mol | PubChem Computational Analysis |
| Molecular Formula | C₈H₁₀N₄O₂ | Spectroscopic Determination |
| Topological Polar Surface Area | 97.1 Ų | Computational Chemistry |
| Hydrogen Bond Donors | 3 | Molecular Modeling |
| Hydrogen Bond Acceptors | 4 | Theoretical Calculation |
| Rotatable Bonds | 2 | Conformational Analysis |
Historical Development in Heterocyclic Chemistry
The development of this compound represents a convergence of several historical advances in heterocyclic chemistry, particularly those involving pyridine and hydrazide chemistry. The foundational understanding of pyridine chemistry traces back to the pioneering work of Thomas Anderson in the late 1840s, who first isolated pyridine from animal bone pyrolysis products and named the compound after the Greek word for fire. Anderson's initial characterization described pyridine as a colorless liquid with distinctive properties, including high water solubility and basic character, establishing the fundamental knowledge base for subsequent pyridine derivative development.
The structural elucidation of pyridine occurred through the collaborative efforts of Wilhelm Körner and James Dewar in the 1870s, who proposed that pyridine's structure derived from benzene through the substitution of one carbon-hydrogen unit with a nitrogen atom. This structural insight proved crucial for understanding the electronic properties and reactivity patterns that would later enable the synthesis of complex pyridine derivatives such as this compound. The confirmation of pyridine's structure through reduction experiments to piperidine provided experimental validation for these theoretical proposals.
The synthetic methodology for pyridine production underwent significant advancement with Aleksei Chichibabin's development of the Chichibabin pyridine synthesis in 1924. This method, based on the condensation of formaldehyde, acetaldehyde, and ammonia, revolutionized pyridine chemistry by providing efficient access to pyridine derivatives and establishing the foundation for modern heterocyclic synthesis approaches. The Chichibabin reaction's principles continue to influence contemporary synthetic strategies for complex pyridine-containing molecules, including those incorporating hydrazide functionalities.
Parallel developments in hydrazide chemistry contributed significantly to the eventual synthesis of compounds like this compound. The recognition of hydrazide derivatives as pharmaceutically important compounds emerged following the discovery of isonicotinic acid hydrazide's therapeutic properties. This discovery stimulated extensive research into heterocyclic hydrazides, particularly those containing mono-cyclic nuclei such as furan, pyrrole, and thiophene, as well as di-cyclic systems including quinoline and isoquinoline. The systematic investigation of hydrazide-containing compounds revealed their potential for diverse biological activities, establishing the theoretical framework for designing molecules that combine pyridine and hydrazide functionalities.
Significance in Contemporary Medicinal Chemistry Research
This compound occupies a prominent position in contemporary medicinal chemistry research due to its embodiment of multiple pharmacologically active structural motifs within a single molecular framework. The compound represents a sophisticated example of rational drug design, combining the well-established biological activity profiles of pyridine derivatives with the proven therapeutic potential of hydrazide-containing molecules. Contemporary research initiatives have demonstrated that hydrazide derivatives exhibit remarkable versatility in addressing medical challenges across multiple therapeutic areas, including antiviral, antimicrobial, antimalarial, analgesic, anti-inflammatory, and anticancer applications.
The structural features of this compound align closely with current medicinal chemistry paradigms that emphasize the importance of nitrogen-containing heterocycles in pharmaceutical development. The pyridine ring system provides essential electronic properties that facilitate molecular recognition events with biological targets, while the hydrazide functionality introduces reactive sites that can participate in covalent and non-covalent interactions with proteins and nucleic acids. Research investigations have revealed that hydrazide-containing compounds demonstrate significant antimicrobial properties through varied mechanisms of action, positioning them as valuable candidates for developing new antimicrobial agents in response to emerging drug resistance challenges.
Recent studies have highlighted the potential of hydrazide derivatives in antiviral therapeutic development, demonstrating their capacity to inhibit viral replication, disrupt viral entry mechanisms, and influence host immune responses. These findings present particularly exciting possibilities for developing novel antiviral therapies, especially considering the ongoing challenges posed by emerging viral threats and drug-resistant strains. The structural characteristics of this compound suggest potential for similar antiviral activities, warranting further investigation in this therapeutic area.
The compound's significance extends to anticancer research, where hydrazide derivatives have shown promising cytotoxic effects against cancer cells. Initial findings suggest that these compounds may exert their anticancer effects through multiple mechanisms, including interference with cellular metabolism, induction of apoptosis, and inhibition of specific enzymatic pathways essential for cancer cell survival and proliferation. The integration of pyridine and hydrazide functionalities in this compound provides a molecular scaffold that could potentially enhance selectivity and potency in anticancer applications.
| Therapeutic Area | Demonstrated Activity | Mechanism of Action | Research Status |
|---|---|---|---|
| Antimicrobial | Broad-spectrum activity | Multiple action mechanisms | Established |
| Antiviral | Viral replication inhibition | Entry disruption, immune modulation | Emerging |
| Anticancer | Cytotoxic effects | Apoptosis induction, metabolic interference | Preliminary |
| Anti-inflammatory | Inflammation reduction | Pathway modulation | Under investigation |
| Antimalarial | Parasite inhibition | Metabolic disruption | Documented |
Properties
IUPAC Name |
N-[5-(hydrazinecarbonyl)pyridin-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-5(13)11-7-2-6(3-10-4-7)8(14)12-9/h2-4H,9H2,1H3,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPHNPNAJKHUTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN=CC(=C1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The preparation of N-[5-(hydrazinecarbonyl)pyridin-3-yl]acetamide typically involves:
- Functionalization of a pyridine ring at the 3- and 5-positions.
- Introduction of hydrazinecarbonyl (hydrazide) functionality.
- Acetamide formation via acetylation or amide bond formation.
The synthesis usually starts from pyridine carboxylic acid derivatives or their esters, followed by hydrazinolysis to generate hydrazides, and subsequent acylation or coupling reactions to install the acetamide group.
Stepwise Preparation Methods
Esterification and Hydrazinolysis of Pyridine Carboxylic Acids
One common route begins with nicotinic acid (pyridine-3-carboxylic acid) derivatives:
Esterification : this compound precursors often start as methyl nicotinate, prepared by refluxing nicotinic acid with methanol and sulfuric acid. This step yields methyl nicotinate in good yield as a key intermediate.
Hydrazinolysis : Methyl nicotinate is then refluxed with hydrazine hydrate in ethanol to convert the ester group into the corresponding hydrazide (nicotinohydrazide). This step introduces the hydrazinecarbonyl functionality essential to the target compound.
Direct Acetylation of Hydrazide
The hydrazide intermediate can be acetylated to form the acetamide moiety:
Acetylation is typically performed using acetic anhydride or acetyl chloride under controlled conditions to selectively acylate the amino group, yielding this compound.
This step requires careful control to avoid over-acetylation or side reactions.
Alternative Synthesis via Hydrazide Derivatives
Another approach involves:
Starting from 4-aminobenzohydrazide derivatives, which are reacted with chloroacetyl chloride to form bis-chloroacetamide intermediates.
These intermediates undergo further substitution reactions with nucleophiles such as mercaptobenzothiazole or substituted nicotinonitriles to yield derivatives structurally related to this compound.
While this method is more complex and used for related compounds, it demonstrates the versatility of hydrazide chemistry in pyridine derivatives.
Representative Reaction Scheme Summary
| Step | Starting Material | Reagents/Conditions | Product/Intermediate | Yield/Notes |
|---|---|---|---|---|
| 1 | Nicotinic acid | Methanol, H2SO4, reflux | Methyl nicotinate | Good yield (typically >80%) |
| 2 | Methyl nicotinate | Hydrazine hydrate, ethanol, reflux | Nicotinohydrazide (hydrazide intermediate) | High yield |
| 3 | Nicotinohydrazide | Acetic anhydride or acetyl chloride, base | This compound | Moderate to good yield; selective acetylation required |
Purification and Characterization
The synthesized compounds are typically purified by standard methods such as recrystallization or column chromatography using solvents like ethyl acetate, chloroform, and methanol.
Characterization is performed using IR spectroscopy to confirm functional groups (N-H, C=O), ^1H NMR for proton environments, and mass spectrometry for molecular weight confirmation.
IR spectra show characteristic absorptions for N-H stretching (~3300 cm^-1) and carbonyl groups (~1650-1700 cm^-1).
^1H NMR spectra display singlet signals corresponding to methylene protons and amide protons, confirming successful synthesis.
Research Findings on Preparation Efficiency and Optimization
The hydrazinolysis step is critical and generally proceeds with high efficiency under reflux conditions in ethanol.
Acetylation requires optimization to prevent overreaction; mild conditions and stoichiometric control are essential.
Alternative synthetic pathways involving chloroacetamide intermediates provide routes to derivatives but may involve more steps and moderate yields.
Yields for the final compound typically range from moderate to good, depending on reaction conditions and purification efficiency.
Spectroscopic data confirm the structural integrity of the synthesized compound, supporting the reliability of the preparation methods.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions/Values |
|---|---|
| Starting material | Nicotinic acid or methyl nicotinate |
| Hydrazinolysis reagent | Hydrazine hydrate |
| Solvent for hydrazinolysis | Ethanol |
| Reaction temperature | Reflux (~78°C for ethanol) |
| Acetylation reagent | Acetic anhydride or acetyl chloride |
| Acetylation solvent | Typically anhydrous solvent (e.g., dichloromethane) |
| Purification method | Recrystallization, column chromatography |
| Characterization techniques | IR, ^1H NMR, MS |
| Typical yield range | 50-80% depending on step and conditions |
Chemical Reactions Analysis
Types of Reactions
N-[5-(hydrazinecarbonyl)pyridin-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azides or nitroso compounds.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The acetamide group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of hydrazones or amines.
Substitution: Formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Reactions
The compound exhibits a range of reactivity:
- Oxidation : The hydrazine group can be oxidized to form azides or nitroso compounds.
- Reduction : It can be reduced to yield hydrazones or amines.
- Substitution : The acetamide group is capable of nucleophilic substitution reactions, allowing for the formation of various derivatives depending on the nucleophile used.
Medicinal Chemistry
N-[5-(hydrazinecarbonyl)pyridin-3-yl]acetamide has been investigated for its potential as an anticancer agent. Recent studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including HepG2 (liver), MCF-7 (breast), and HCT116 (colon) cells. For instance, a study reported that certain derivatives exhibited IC50 values ranging from 1.25 to 42.10 µM against these cell lines, demonstrating significant cytotoxic effects compared to standard drugs like Sorafenib .
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. It has been evaluated for its interactions with biological macromolecules, particularly focusing on its potential to inhibit vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) pathways. The binding affinity and mechanism of action were explored through molecular docking studies, revealing promising results for its use in targeting these receptors .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. Preliminary results suggest that it may possess activity against various bacterial strains, indicating potential applications in treating infectious diseases. Its effectiveness compared to established antibiotics was evaluated using standard disc diffusion methods, showcasing its relevance in the development of new antimicrobial agents .
Table 1: Anticancer Activity of this compound Derivatives
Mechanism of Action
The mechanism of action of N-[5-(hydrazinecarbonyl)pyridin-3-yl]acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares N-[5-(hydrazinecarbonyl)pyridin-3-yl]acetamide with structurally related pyridinyl acetamides, highlighting key differences in substituents, physical properties, and biological activities:
Key Observations:
- Substituent Position and Type: The target compound’s hydrazinecarbonyl group at the 5-position of pyridin-3-yl contrasts with derivatives bearing halogenated (e.g., iodo ), trifluoromethyl , or cyano substituents. These groups influence electronic properties and steric bulk, affecting solubility and binding affinities.
- Biological Activity: Pyridin-3-yl acetamides with aromatic substituents (e.g., 3-cyanophenyl in 5RGZ) exhibit strong binding to SARS-CoV-2 main protease (−22 kcal/mol) via interactions with HIS163 and ASN142 . The hydrazinecarbonyl group in the target compound may similarly engage in H-bonding but with distinct spatial orientation.
- Synthetic Routes : Piperazine-coupled derivatives (e.g., 8b ) require multi-step coupling reactions , while hydrazinecarbonyl analogues are synthesized using hydrazine hydrate under green chemistry conditions .
Functional Group Comparisons
- Hydrazinecarbonyl vs. Hydroxy/Iodo Groups: Hydrazinecarbonyl offers dual H-bond donor capacity (-NHNH₂), unlike electron-withdrawing groups like iodo or hydroxy, which may prioritize halogen bonding or acidity. For example, N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide could participate in halogen bonding, whereas the target compound’s hydrazine moiety may enhance solubility in polar solvents.
- Pyridine vs. Phenyl Rings: N-(4-(hydrazinecarbonyl)phenyl)acetamide shares the hydrazinecarbonyl-acetamide motif but on a phenyl ring.
Biological Activity
N-[5-(hydrazinecarbonyl)pyridin-3-yl]acetamide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and related research findings.
This compound is characterized by the presence of a hydrazinecarbonyl group attached to a pyridine ring. Its molecular formula is , and it features functional groups that are known to interact with various biological targets.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, particularly as an enzyme inhibitor and in anticancer applications. The following sections summarize key findings from recent studies.
Anticancer Activity
Several studies have investigated the anticancer potential of hydrazone derivatives, including this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines:
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, evidenced by increased levels of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2) .
- Case Study : In vitro studies demonstrated that derivatives similar to this compound exhibited IC50 values ranging from 4 μM to 17 μM against different cancer cell lines, indicating significant cytotoxic effects .
Antimicrobial Activity
Hydrazones, including this compound, have been reported to possess antimicrobial properties:
- Antibacterial Effects : The compound has been evaluated against various bacterial strains, showing effectiveness comparable to standard antibiotics .
- Antifungal Activity : Studies suggest that derivatives exhibit activity against fungi such as Candida albicans, with minimum inhibitory concentrations (MIC) reported around 125 μg/mL for related compounds .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Apoptosis Induction : By modulating apoptotic pathways, it can lead to programmed cell death in malignancies.
- Antimicrobial Mechanisms : The hydrazone structure allows for interaction with microbial cell membranes, disrupting their integrity.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals unique aspects of this compound:
| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |
|---|---|---|
| This compound | 4 - 17 μM | 125 μg/mL (against C. albicans) |
| N-[5-(hydrazinecarbonyl)pyridin-2-yl]acetamide | Varies | Varies |
| N-[5-(hydrazinecarbonyl)pyridin-4-yl]acetamide | Varies | Varies |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
